molecular formula C4H9O4P B3044738 dimethyl (2-oxoethyl)phosphonate CAS No. 10038-65-0

dimethyl (2-oxoethyl)phosphonate

Cat. No.: B3044738
CAS No.: 10038-65-0
M. Wt: 152.09 g/mol
InChI Key: ZPGGPAAFPDZTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of chloropropanone with trimethyl phosphite in the presence of a solvent like toluene. The reaction is carried out at a temperature of around 135°C, and the product is obtained through distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and various bases and catalysts for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like acetonitrile or dioxane .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonate esters, and other organophosphorus compounds .

Mechanism of Action

The mechanism of action of dimethyl (2-oxoethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in the formation of carbon-phosphorus bonds, which are crucial in many synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dimethyl (2-oxoethyl)phosphonate include:

Uniqueness

This compound is unique due to its specific reactivity and the ability to form stable phosphonate esters. This makes it particularly useful in synthetic organic chemistry and industrial applications .

Properties

CAS No.

10038-65-0

Molecular Formula

C4H9O4P

Molecular Weight

152.09 g/mol

IUPAC Name

2-dimethoxyphosphorylacetaldehyde

InChI

InChI=1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3H,4H2,1-2H3

InChI Key

ZPGGPAAFPDZTLD-UHFFFAOYSA-N

SMILES

COP(=O)(CC=O)OC

Canonical SMILES

COP(=O)(CC=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.